![molecular formula C16H17N5O3S2 B2504838 benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 2034428-53-8](/img/structure/B2504838.png)

benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They are part of a larger class of compounds known as heterocycles, which have a wide range of chemical and biological properties .

Synthesis Analysis

A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . Another method involves the Suzuki–Miyaura Pd-catalysed C–C cross-coupling .Molecular Structure Analysis

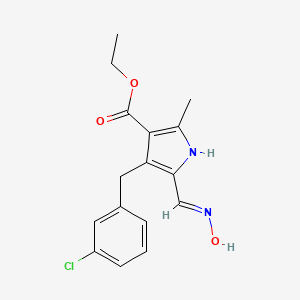

The molecular structure of benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is complex, with a benzo[c][1,2,5]thiadiazole core and a 1-methyl-1H-imidazol-2-ylsulfonyl piperidin-1-yl methanone group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve substitution reactions and hydrolysis . The Suzuki–Miyaura Pd-catalysed C–C cross-coupling is another key reaction involved .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The imidazole core of this compound makes it an attractive scaffold for drug design. Researchers have explored its potential as a lead compound for developing novel drugs. Some notable applications include:

- Antibacterial Agents : Derivatives of 1,3-diazole exhibit antibacterial activity. By modifying the substituents on the imidazole ring, scientists can fine-tune the compound’s efficacy against specific bacterial strains .

- Antitumor Agents : Investigations into the antitumor properties of imidazole derivatives have yielded promising results. Researchers are exploring their potential as cancer therapeutics .

- Anti-Inflammatory Drugs : The compound’s structural features may contribute to anti-inflammatory effects. Further studies are needed to harness this potential .

Materials Science and Organic Electronics

The unique combination of benzothiadiazole and imidazole motifs makes this compound interesting for materials science:

- Organic Semiconductors : Researchers have incorporated this compound into organic semiconductors for use in organic field-effect transistors (OFETs) and solar cells. Its electron-accepting properties enhance charge transport and device performance .

Photophysics and Optoelectronics

The conjugated system in this compound lends itself to optoelectronic applications:

- Light-Emitting Materials : By functionalizing the imidazole core, scientists have developed luminescent materials for organic light-emitting diodes (OLEDs) and displays .

- Photovoltaics : The compound’s absorption properties make it suitable for photovoltaic devices. Researchers are investigating its role in organic solar cells .

Coordination Chemistry and Metal Complexes

The sulfur and nitrogen atoms in the benzothiadiazole-imidazole framework allow for coordination with metal ions:

- Metal-Organic Frameworks (MOFs) : Researchers have explored the incorporation of this compound into MOFs for gas storage, catalysis, and separation applications .

Biological Studies

Imidazole-containing compounds often intersect with biological systems:

- Histidine Analog : The imidazole ring is a key component of histidine, an essential amino acid. Understanding its interactions with proteins and enzymes is crucial for drug discovery .

Other Applications

Beyond the fields mentioned above, this compound’s versatility opens up additional possibilities:

- Analytical Chemistry : Imidazole derivatives can serve as ligands for metal ion detection and quantification .

- Environmental Chemistry : Researchers are investigating its potential for environmental remediation and pollutant removal .

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Recent advances in the synthesis of imidazoles. (2020). RSC Advances, 10(28), 16534–16554. Read more

Wirkmechanismus

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S2/c1-20-9-6-17-16(20)26(23,24)12-4-7-21(8-5-12)15(22)11-2-3-13-14(10-11)19-25-18-13/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUUWMXLCQOZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)

![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)

![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)

![4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2504772.png)

![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)